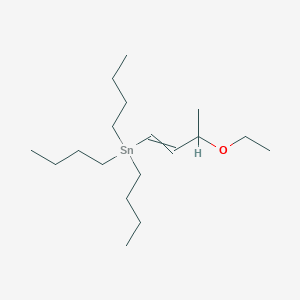
Tributyl(3-ethoxybut-1-EN-1-YL)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(3-ethoxybut-1-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3-ethoxybut-1-en-1-yl group Organotin compounds are widely used in organic synthesis due to their versatility and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3-ethoxybut-1-en-1-yl)stannane can be synthesized through the reaction of tributyltin hydride with an appropriate alkyne or alkene under specific conditions. The reaction typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the addition of the tin hydride to the unsaturated carbon-carbon bond .
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-ethoxybut-1-en-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in radical reactions.
Substitution: The butyl groups or the ethoxybutenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: Such as AIBN for radical addition reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Tributyl(3-ethoxybut-1-en-1-yl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of tributyl(3-ethoxybut-1-en-1-yl)stannane involves its ability to participate in radical reactions. The tin atom in the compound can form a stable radical, which can then react with other molecules to form new bonds. This property makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Tributyl(ethenyl)stannane: Similar in structure but with an ethenyl group instead of an ethoxybutenyl group.
Tributyl(isopropenyl)stannane: Contains an isopropenyl group instead of an ethoxybutenyl group.
Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: Features a diethoxypropynyl group, differing in the nature of the substituent on the tin atom.
Uniqueness
Tributyl(3-ethoxybut-1-en-1-yl)stannane is unique due to the presence of the ethoxybutenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
161980-10-5 |
|---|---|
Molecular Formula |
C18H38OSn |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
tributyl(3-ethoxybut-1-enyl)stannane |
InChI |
InChI=1S/C6H11O.3C4H9.Sn/c1-4-6(3)7-5-2;3*1-3-4-2;/h1,4,6H,5H2,2-3H3;3*1,3-4H2,2H3; |
InChI Key |
BCQJNYSKPDNPGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















